![molecular formula C18H20N2OS B2425221 3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207050-52-9](/img/structure/B2425221.png)
3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of molecules known as thieno[2,3-d]pyrimidin-4-ones . These molecules have been found to exhibit excellent potency and selectivity against certain receptors, making them significant in the field of medicinal chemistry .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4-ones can be synthesized through a variety of methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-ones is crucial to their function. The PI3K lipid kinase, for example, is involved in cancer progression and is a fruitful target for cancer control . Thieno[2,3-d]pyrimidin-4-ones have been designed and synthesized as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4-ones undergo a variety of chemical reactions. For instance, the methylene group of the compound can be deprotonated to afford an ion pair, which then undergoes an intramolecular nucleophilic addition at the nitrile group . This reaction sequence can lead to the formation of various intermediates and ultimately the final product .Scientific Research Applications
Synthesis and Biological Applications
The compound 3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is part of a broader class of thieno[2,3-d]pyrimidine derivatives, known for their significant biological activities. A study by Tolba et al. (2018) elaborates on the synthesis of thieno[2,3-d]pyrimidine derivatives and their evaluation as antimicrobial and anti-inflammatory agents. The study highlights the enhancement of antibacterial, antifungal, and anti-inflammatory activities through the incorporation of various groups into the thieno[2,3-d]pyrimidine ring, leading to the preparation of a series of compounds with notable bioactivity Tolba, M., Kamal El‐Dean, A. K., Ahmed, M., & Hassanien, R. (2018). Journal of the Chinese Chemical Society.
Green Synthesis Approach
Another study focuses on the green synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which are essential pharmacophores in medicinal chemistry. Shi et al. (2018) reported a catalytic four-component reaction involving ketones, ethyl cyanoacetate, sulfur, and formamide. This method represents a step-economical and environmentally friendly approach to synthesizing this class of compounds, highlighting the importance of sustainable practices in chemical synthesis Shi, T., Kaneko, L. K., Sandino, M., Busse, R., Zhang, M., Mason, D. J., ... & Chapman, E. (2018). ACS Sustainable Chemistry & Engineering.
Antimicrobial and Antifungal Properties
Gaber et al. (2010) investigated synthetic p-tolylazo derivatives of thienopyrimidinone, demonstrating various levels of antibacterial and antifungal effects. The study underscores the potential of thieno[2,3-d]pyrimidin-4-one derivatives in developing new antimicrobial agents, with certain compounds exhibiting inhibitory effects comparable to established drugs like Tetracycline Gaber, H., Bagley, M., & Sherif, S. (2010). European Journal of Chemistry.
Antitumor Activity
The antitumor potential of thieno[3,2-d]pyrimidine derivatives has been explored by Hafez et al. (2017), who synthesized a series of novel compounds exhibiting potent anticancer activity against various human cancer cell lines. This research highlights the thieno[3,2-d]pyrimidine scaffold's utility in designing new anticancer drugs Hafez, H., & El-Gazzar, A.-R. B. A. (2017). Acta Pharmaceutica.
Mechanism of Action
Target of Action
The primary target of STL105362 is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
STL105362 inhibits Cyt-bd . The inhibition of Cyt-bd leads to a disruption in the energy metabolism of the Mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .
Biochemical Pathways
The inhibition of Cyt-bd by STL105362 affects the energy metabolism pathway of Mycobacterium tuberculosis. This disruption in energy metabolism leads to a decrease in ATP production, which is essential for the survival and proliferation of the bacteria .
Pharmacokinetics
It is known that the compound exhibits significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .
Result of Action
The result of STL105362’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation. This is achieved by disrupting the bacteria’s energy metabolism, leading to a decrease in ATP production .
Future Directions
Thieno[2,3-d]pyrimidin-4-ones have shown promise in various areas of research, particularly in the field of medicinal chemistry . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents . Additionally, new synthetic approaches could be explored to further expand the diversity and potential applications of this class of compounds .
properties
IUPAC Name |
3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-12(2)8-9-20-11-19-16-15(10-22-17(16)18(20)21)14-7-5-4-6-13(14)3/h4-7,10-12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNKRBSRYIHCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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